Oral Bioavailability and Half-Life: Tocainide Enables Chronic Oral Dosing Unlike Lidocaine
Tocainide's key pharmacokinetic differentiation from lidocaine lies in its oral absorption profile. Tocainide exhibits nearly complete oral absorption with bioavailability approaching 90–100%, whereas lidocaine undergoes extensive first-pass hepatic metabolism and is not clinically effective via the oral route [1][2]. Additionally, tocainide has a mean plasma elimination half-life of approximately 15 hours (range 9–37 hours) in patients with normal renal function, substantially longer than lidocaine's half-life of approximately 1.5–2 hours following intravenous administration [1][3]. This extended half-life permits an 8-hour dosing regimen compared to the continuous intravenous infusion required for lidocaine [3].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | 90–100% |
| Comparator Or Baseline | Lidocaine: not clinically effective orally (extensive first-pass metabolism) |
| Quantified Difference | Approximately 100 percentage point absolute difference; lidocaine requires parenteral administration |
| Conditions | Human pharmacokinetic studies; oral administration |
Why This Matters
For research requiring chronic oral antiarrhythmic therapy in animal models or long-term mechanistic studies, tocainide provides the only orally viable tool compound with lidocaine-like sodium channel pharmacology.
- [1] Morganroth J, Nestico PF, Horowitz LN. Tocainide: a new oral antiarrhythmic agent. Ann Intern Med. 1985;103(3):387-91. View Source
- [2] Chow MS, Ronfeld RA, Hamilton RA, et al. Tocainide pharmacokinetics during continuous ambulatory peritoneal dialysis. Am J Cardiol. 1987;60(8):747-50. View Source
- [3] Holmes B, Brogden RN, Heel RC, Speight TM, Avery GS. Tocainide. A review of its pharmacological properties and therapeutic efficacy. Drugs. 1983;26(2):93-123. View Source
